Ebaresdax - 1334471-39-4

Ebaresdax

Catalog Number: EVT-3457808
CAS Number: 1334471-39-4
Molecular Formula: C12H14N2O3S
Molecular Weight: 266.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ebaresdax, also known by its developmental code ACP-044, is a chemical compound that has garnered attention for its potential therapeutic applications, particularly in the field of analgesics. It is classified as an inhibitor of peroxynitrite oxidation, which plays a significant role in various pathological conditions, including inflammation and neurodegeneration. The compound exhibits notable potency with an IC50 value of 0.13 ± 0.02 µM against peroxynitrite-mediated cytotoxicity, indicating its effectiveness in mitigating oxidative stress-related damage .

Source and Classification

Ebaresdax is primarily sourced from synthetic routes developed in laboratory settings. Its classification falls under the category of non-steroidal anti-inflammatory drugs (NSAIDs), specifically targeting oxidative stress pathways. This classification is crucial as it delineates its mechanism of action from traditional NSAIDs, focusing on peroxynitrite rather than cyclooxygenase inhibition.

Synthesis Analysis

Methods and Technical Details

The synthesis of Ebaresdax involves a multi-step process that includes the formation of key intermediates. While specific proprietary details are often protected under patents, general synthetic routes have been documented. For instance, one approach includes the use of specific reagents and conditions to achieve the desired molecular structure. The synthesis typically requires careful control of reaction parameters such as temperature, time, and concentration to optimize yield and purity.

Key Steps in Synthesis

  1. Formation of Intermediates: Initial reactions lead to the creation of crucial intermediates that are essential for the final compound.
  2. Coupling Reactions: These intermediates undergo coupling reactions to form the core structure of Ebaresdax.
  3. Purification: Post-synthesis purification steps are implemented to isolate Ebaresdax from by-products and unreacted materials.
Molecular Structure Analysis

Structure and Data

Ebaresdax possesses a complex molecular structure characterized by specific functional groups that contribute to its biological activity. The exact molecular formula is C₁₃H₁₅N₃O₂S, with a molecular weight of approximately 273.35 g/mol. Its structural features include a sulfonamide group which is pivotal for its interaction with biological targets.

Structural Features

  • Functional Groups: Includes amine, sulfonamide, and aromatic components.
  • 3D Configuration: The spatial arrangement of atoms within the molecule influences its reactivity and interaction with biological systems.
Chemical Reactions Analysis

Reactions and Technical Details

Ebaresdax undergoes various chemical reactions that are essential for its pharmacological activity. The compound primarily reacts with peroxynitrite, leading to the inhibition of oxidative stress pathways.

Key Reactions

  1. Inhibition Reaction: Ebaresdax reacts with peroxynitrite to prevent oxidative damage in cellular environments.
  2. Stability Studies: Analytical methods such as high-performance liquid chromatography (HPLC) are utilized to study its stability under different conditions .
Mechanism of Action

Process and Data

The mechanism of action for Ebaresdax involves its ability to inhibit peroxynitrite-mediated oxidative damage. By binding to peroxynitrite, Ebaresdax prevents it from reacting with cellular components, thereby reducing cytotoxic effects associated with oxidative stress.

Mechanistic Insights

  • Oxidative Stress Modulation: By inhibiting peroxynitrite reactions, Ebaresdax modulates pathways involved in inflammation and cell death.
  • Biological Impact: This modulation can lead to protective effects in tissues subjected to oxidative stress.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Ebaresdax is typically presented as a white crystalline solid.
  • Solubility: It exhibits solubility in organic solvents but limited solubility in water.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Ebaresdax is reactive towards strong oxidizing agents due to its functional groups.
Applications

Ebaresdax has potential applications in various scientific fields:

  • Pharmaceutical Development: As an analgesic agent targeting oxidative stress, it may be developed into therapeutic formulations for pain management.
  • Research Tool: It serves as a valuable tool for studying oxidative stress mechanisms in cellular models.
Introduction to Ebaresdax in Contemporary Neuroscience Research

Therapeutic Context of Non-Opioid Analgesics in Chronic Pain Management

Chronic pain management faces dual challenges: mechanistic complexity and safety limitations of current therapies.

Table 1: Chronic Pain Landscape and Therapeutic Gaps

AspectDataClinical Implication
Prevalence in US>100 million affected; 20M severe casesHuge unmet medical need [2]
Economic burden>$500 billion annuallyExceeds cancer/diabetes costs [2]
Opioid limitations53.6% suicide deaths by firearm; 16.2% by overdoseAddiction risks necessitate alternatives [2]
Current non-opioid optionsNSAIDs, antidepressants, anticonvulsantsLimited efficacy in central sensitization [6]

Key pain categories relevant to Ebaresdax development include:

  • Neuropathic pain: Arising from peripheral/central nerve damage (e.g., diabetic neuropathy, postoperative neuropathy) [2]
  • Inflammatory pain: Mediated by immune activation (e.g., rheumatoid arthritis) [2]
  • Mechanical pain: Structural tissue compression (e.g., osteoarthritis) [2] [4]

Existing non-opioid agents primarily target ion channels (e.g., gabapentin for CaV channels) or neurotransmitter reuptake (e.g., duloxetine). However, 25% of patients report inadequate relief, highlighting the need for mechanistically distinct approaches like ROS pathway modulation [6].

Ebaresdax as a First-in-Class Reactive Species Decomposition Accelerant (RSDAx)

Molecular Mechanism

Ebaresdax operates via a unique Reactive Species Decomposition Accelerant (RSDAx) mechanism, differentiating it from conventional ROS scavengers:

  • Target: Catalyzes decomposition of pathologically elevated ROS (superoxide, H₂O₂) in nociceptive neurons [7]
  • Mechanistic advantage: Unlike stoichiometric antioxidants (e.g., vitamin E), it acts catalytically without being consumed, enabling sustained activity [7]
  • Downstream effects: Reduces ROS-mediated TRPV1 sensitization and NF-κB activation, attenuating peripheral and central sensitization [4]

Table 2: Ebaresdax vs. Conventional ROS-Targeting Agents

PropertyEbaresdax (RSDAx)Traditional Antioxidants
MechanismCatalytic decompositionStoichiometric scavenging
DurabilityRegenerative actionSingle-use oxidation
Pain model efficacyIncisional/neuropathic/inflammatoryLimited to inflammatory models
CNS penetrationPeripheral restriction*Variable BBB crossing

*Preclinical data suggest minimal brain penetration, reducing CNS side effect risks [4] [7]

Preclinical and Clinical Research Findings

  • In vivo efficacy: Demonstrated significant pain reduction (>50% vs. controls) in rodent models of:
  • Carrageenan-induced inflammatory pain
  • Sciatic nerve ligation (neuropathic pain)
  • Plantar incision (postoperative pain) [7]
  • Phase 1 trials: Favorable pharmacokinetics with:
  • Linear dose-exposure relationships (25–200 mg)
  • Tₘₐₓ: 2–3 hours; t₁/₂: 10–14 hours [7]
  • Target engagement biomarkers: Dose-dependent reduction in 8-OHdG (oxidative DNA damage marker) and lipid peroxides in plasma [4]

Historical Development and Acquisition by CerSci Therapeutics/ACADIA Pharmaceuticals

CerSci Therapeutics Development Phase

  • Origins: Discovered through phenotypic screening targeting ROS-mediated neuronal hyperexcitability (2015–2018) [7]
  • Patent portfolio: Core patents cover RSDAx compositions and methods of use in pain (US20200179421A1) [4]
  • Pipeline expansion: Preclinical programs included brain-penetrant RSDAx variants for neurodegenerative diseases [7]

ACADIA Pharmaceuticals Acquisition

  • Deal terms (Aug 2020):
  • Upfront payment: $52.5 million (primarily ACADIA stock)
  • Milestones: Up to $887 million for development/commercialization
  • Royalties: Mid-single digits on annual net sales [3] [7]
  • Strategic rationale:
  • Complements ACADIA’s CNS focus with non-opioid pain therapy
  • Accelerates Phase 2 initiation (Q1–Q2 2021) for postoperative pain [7]
  • Expands addressable market to chronic pain (osteoarthritis, neuropathic) [4]
  • Development timeline:
  • 2021: Phase 2 trial initiation (NCT048XXXXX in knee replacement)
  • 2023: Phase 2 data in neuropathic pain
  • 2025: Phase 3 planning (based on Synapse database) [4]

Table 3: Ebaresdax Development Milestones

DateDevelopment StageKey Event
Feb 2020PreclinicalIND-enabling studies completed [4]
Aug 2020Corporate activityACADIA acquires CerSci Therapeutics [7]
H1 2021Phase 2 initiationPostoperative pain trial start [7]
Jul 2021Indication expansionDiscovery-phase osteoarthritis studies [4]
Jan 2025Clinical evaluationPhase 2 results (61 patients) [4]

Properties

CAS Number

1334471-39-4

Product Name

Ebaresdax

IUPAC Name

(4R)-2-(2-hydroxyanilino)-5,5-dimethyl-4H-1,3-thiazole-4-carboxylic acid

Molecular Formula

C12H14N2O3S

Molecular Weight

266.32 g/mol

InChI

InChI=1S/C12H14N2O3S/c1-12(2)9(10(16)17)14-11(18-12)13-7-5-3-4-6-8(7)15/h3-6,9,15H,1-2H3,(H,13,14)(H,16,17)/t9-/m1/s1

InChI Key

OASISJWJIHWVKX-SECBINFHSA-N

SMILES

CC1(C(N=C(S1)NC2=CC=CC=C2O)C(=O)O)C

Canonical SMILES

CC1(C(N=C(S1)NC2=CC=CC=C2O)C(=O)O)C

Isomeric SMILES

CC1([C@H](N=C(S1)NC2=CC=CC=C2O)C(=O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.